2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid
Description
2-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) bridge connecting a 2-oxoethyl group substituted with a 2,3-dihydroindole moiety to the aromatic ring. Its molecular formula is C₁₇H₁₅NO₃S (calculated from analogs in ) with a molecular weight of ~325.37 g/mol.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-16(18-10-9-12-5-1-3-7-14(12)18)11-22-15-8-4-2-6-13(15)17(20)21/h1-8H,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBUKXMEKYOCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the sulfanyl group and finally the benzoic acid moiety. Key steps may include:
Formation of the Indole Derivative: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: This step often involves the reaction of the indole derivative with a thiol compound under basic conditions.
Attachment of the Benzoic Acid Group: The final step involves the coupling of the sulfanyl-indole intermediate with a benzoic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity or stability, while the benzoic acid group can facilitate interactions with biological membranes or proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of sulfanyl-linked benzoic acid derivatives. Below is a systematic comparison with key analogs:
Core Structural Variations
Substituents on the Benzoic Acid Moiety
- Target Compound : Unsubstituted benzoic acid.
- Methyl Ester Analog : Methyl 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate () replaces the carboxylic acid with a methyl ester and introduces a benzoxazole ring. This increases lipophilicity (LogP) but reduces solubility in aqueous media.
Modifications to the Sulfanyl-Ethyl Linker
- Target Compound : -S-CH₂-C(O)- group.
- Triazole Derivatives: 2-[(4-Amino-5-isopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone () replaces the benzoic acid with a triazole ring, altering hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
Notes:
Biological Activity
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H15NO3S
- Molecular Weight : 313.37 g/mol
- IUPAC Name : 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}benzoic acid
- CAS Number : 732992-66-4
The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in various pathogens, including Mycobacterium tuberculosis.
Biological Activity Overview
Case Studies
-
Inhibition of Dihydrofolate Reductase (DHFR) :
- A study focused on the design and synthesis of substituted benzoic acid derivatives, including the compound , revealed that it effectively inhibits DHFR from M.tuberculosis. The inhibition mechanism was characterized as uncompetitive, suggesting that the compound can access an independent binding site distinct from the substrate binding site .
- Anti-inflammatory Activity :
-
Antioxidant Properties :
- The compound was evaluated for its ability to mitigate oxidative stress in cellular models. It was found to significantly reduce levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Q & A
(Basic) What are the recommended synthetic routes for synthesizing 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid, and what key reaction conditions influence yield?
The compound is synthesized via coupling a benzoic acid derivative with a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylsulfanyl group. A solvent-free approach using mechanochemical grinding (agate mortar, 25°C) with sodium borohydride and boric acid (1:1 ratio) has been effective for analogous sulfanyl-acetohydrazide derivatives, achieving >85% yield. Critical factors include reaction time (20–30 minutes), stoichiometric control (1:1 aldehyde-to-amine ratio), and purification via ethanol recrystallization .
(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural motifs like the indole proton environment (δ 7.0–7.5 ppm) and sulfanyl linkage (δ 3.5–4.0 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%), while Thin-Layer Chromatography (TLC; chloroform:methanol 7:3) monitors reaction progress .
(Advanced) How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability (e.g., cell line sensitivity, concentration ranges). A multi-tiered approach is recommended:
- Dose-response curves (0.1–100 µM) across multiple cell lines.
- Orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Stability studies (HPLC-MS) to rule out degradation artifacts.
Controlled replication (n ≥ 3) and standardized protocols (e.g., ATP-based viability assays) minimize variability .
(Advanced) What computational strategies predict the compound’s interaction with biological targets, such as enzymes or receptors?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) model interactions with targets like cyclooxygenase-2 (COX-2). The benzoic acid moiety’s carboxylate group often forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the indole ring engages in π-π stacking. Validate predictions with Surface Plasmon Resonance (SPR) binding assays .
(Basic) What are the solubility and stability profiles of this compound under physiological conditions?
The compound exhibits limited aqueous solubility (logP ~2.5) but dissolves in DMSO (50 mg/mL). Stability studies (pH 7.4, 37°C) show <10% degradation over 24 hours. For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration) and avoid prolonged exposure to light .
(Advanced) How can researchers analyze reaction by-products and intermediates during scale-up synthesis?
Liquid Chromatography-Mass Spectrometry (LC-MS) identifies intermediates (e.g., sulfanyl-acetohydrazide derivatives) and by-products (e.g., oxidized disulfides). Optimize column conditions (C18, 0.1% formic acid) for resolution. For scale-up (>1 g), replace solvent-free grinding with flow chemistry (microreactors) to enhance reproducibility .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash with soap/water (15 minutes). For inhalation, move to fresh air. Store at 4°C in airtight containers away from oxidizers. Disposal via incineration (≥1,000°C) ensures degradation of sulfanyl groups .
(Advanced) What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition studies?
Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition type (competitive/non-competitive). Fluorescence quenching studies monitor binding to tryptophan residues in enzyme active sites. Site-directed mutagenesis (e.g., alanine scanning) identifies critical residues for interaction. Cross-validate with isothermal titration calorimetry (ITC) for binding thermodynamics .
(Advanced) How can structural modifications enhance the compound’s pharmacokinetic properties for in vivo studies?
Introduce hydrophilic groups (e.g., hydroxyl or amine) on the indole ring to improve solubility. Methylation of the benzoic acid carboxylate reduces renal clearance. Pharmacokinetic modeling (GastroPlus) predicts oral bioavailability (<20% in current form), guiding prodrug strategies (e.g., esterification) .
(Basic) What analytical techniques validate the compound’s stability under long-term storage conditions?
Accelerated stability testing (40°C/75% RH, 6 months) with periodic HPLC analysis detects degradation products (e.g., hydrolyzed sulfanyl linkages). Lyophilization improves shelf life (>24 months at -20°C). Use argon/vacuum sealing to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
